![molecular formula C10H11ClN2O B2860189 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one CAS No. 69131-52-8](/img/structure/B2860189.png)
1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one
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Overview
Description
“1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 . It is used for proteomics research .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including “1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one”, often involves the use of donor–acceptor cyclopropanes and primary amines, such as anilines and benzylamines . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of “1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one” consists of a pyrrolidin-2-one ring attached to a 3-amino-4-chlorophenyl group . The SMILES representation of the molecule is C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)N .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one” include a molecular weight of 210.66 and a molecular formula of C10H11ClN2O . Additional properties such as melting point, boiling point, and density are not specified in the searched resources.Scientific Research Applications
Proteomics Research
“1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one” is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound can be used as a building block for synthesizing peptides or small molecules that interact with proteins, aiding in the understanding of protein function and interaction networks within cells.
Drug Discovery
In drug discovery , the pyrrolidine ring, a core structure in this compound, is a versatile scaffold for creating biologically active compounds . It allows for efficient exploration of pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry of molecules, which is crucial for binding to enantioselective proteins.
Pharmacology
In pharmacology , derivatives of 2-pyrrolidone, which is structurally related to “1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one”, are used in a variety of pharmaceutical drugs . The compound’s derivatives could potentially be explored for their pharmacokinetic profiles and mechanisms of action in various biological pathways.
Biotechnology
The compound finds application in biotechnology for the study of biomolecules and drug design . Its molecular structure can be analyzed using computational methods like molecular docking to understand how it interacts with biological receptors, which is essential for designing new therapeutics.
Materials Science
In materials science , the compound’s derivatives can be used to modify the pharmacokinetic profile of drugs . This includes altering drug solubility, stability, and delivery mechanisms, which are critical factors in the development of new materials for drug delivery systems.
Future Directions
The future directions for “1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one” could involve its use in the synthesis of various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology . These could include benz[g]indolizidine derivatives and other biologically active molecules .
properties
IUPAC Name |
1-(3-amino-4-chlorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHRGBJNYKUBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one |
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